N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

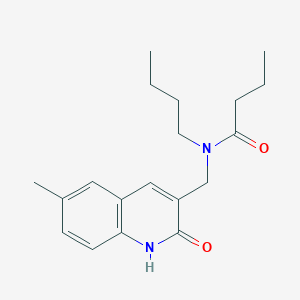

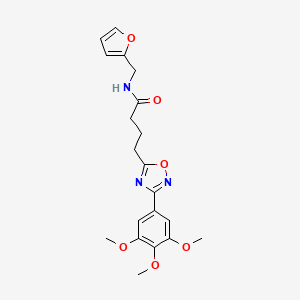

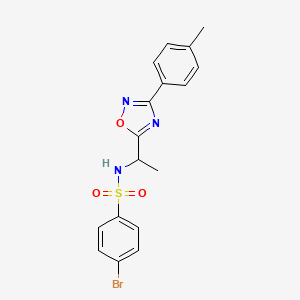

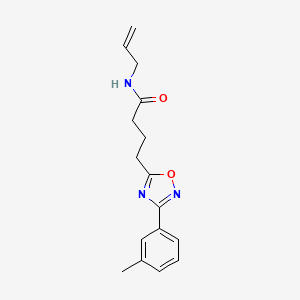

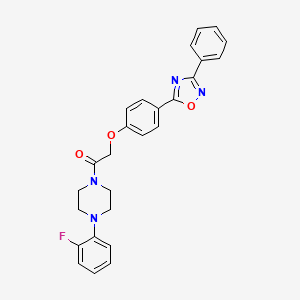

N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PBDT, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. PBDT has been synthesized using various methods, and its mechanism of action is not yet fully understood.

Aplicaciones Científicas De Investigación

N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research, particularly in the field of fluorescence microscopy. It can be used as a fluorescent probe to label proteins, DNA, and other biomolecules in live cells. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used to label actin filaments, microtubules, and mitochondria in live cells, and it has been shown to have a high signal-to-noise ratio and low cytotoxicity. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can also be used to study protein-protein interactions, protein-lipid interactions, and the dynamics of cellular processes.

Mecanismo De Acción

The mechanism of action of N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood. It is believed to bind to hydrophobic regions of biomolecules, such as the lipid bilayer of cell membranes. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a high affinity for lipid membranes, and it has been shown to selectively label the plasma membrane of live cells. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may also interact with proteins and DNA, although the exact nature of these interactions is not yet known.

Biochemical and Physiological Effects:

N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has low cytotoxicity and does not affect cell viability or proliferation. It has been shown to have a low photobleaching rate, which makes it suitable for long-term imaging studies. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a high quantum yield and a large Stokes shift, which allows for efficient excitation and emission of fluorescence. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a high selectivity for labeling the plasma membrane of live cells, and it has been used to study membrane dynamics and protein trafficking.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high signal-to-noise ratio, low cytotoxicity, and efficient excitation and emission of fluorescence. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a large Stokes shift, which reduces background fluorescence and improves imaging quality. However, N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its low yield and the need for organic solvents for solubility. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has limited applications for labeling intracellular structures, as it has a high affinity for lipid membranes and may not penetrate the cell membrane.

Direcciones Futuras

For N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research include the development of new synthesis methods to improve yield and reduce the use of organic solvents. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could also be modified to improve its selectivity for labeling specific biomolecules or intracellular structures. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways. Finally, N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to develop new imaging techniques for studying live cells and tissues, such as super-resolution microscopy and two-photon microscopy.

Métodos De Síntesis

N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using several methods, including the reaction of 4-bromo-1-butanol with phenylacetic acid, followed by cyclization with hydrazine hydrate and coupling with butyric anhydride. Another method involves the reaction of 4-bromo-1-butanol with phenylacetic acid, followed by cyclization with hydrazine hydrate and coupling with butyric acid. The yield of N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide using these methods ranges from 20-30%.

Propiedades

IUPAC Name |

N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-3-12-17-14(20)10-7-11-15-18-16(19-21-15)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYZQAIMYINOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)

![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)

![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)